2-methylpropyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Catalog No.
S12019221
CAS No.
M.F
C21H26N2O4S
M. Wt
402.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methylpropyl 2-ethyl-5-(4-methoxyphenyl)-7-methy...

Product Name

2-methylpropyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

IUPAC Name

2-methylpropyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C21H26N2O4S/c1-6-16-19(24)23-18(14-7-9-15(26-5)10-8-14)17(13(4)22-21(23)28-16)20(25)27-11-12(2)3/h7-10,12,16,18H,6,11H2,1-5H3

InChI Key

UCZGROKIMPBIDG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=C(C=C3)OC

2-Methylpropyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine class. This compound features a fused thiazole and pyrimidine structure, which is characteristic of many biologically active molecules. The presence of functional groups such as a methoxyphenyl substituent and a carboxylate moiety indicates its potential for diverse chemical reactivity and biological activity .

Due to its functional groups. Typical reactions may include:

  • Nucleophilic substitutions: The carboxylate group can react with electrophiles.
  • Condensation reactions: The thiazole and pyrimidine rings can participate in further condensation reactions to form more complex structures.
  • Reduction reactions: The carbonyl group in the oxo position could potentially be reduced to an alcohol.

These reactions can be utilized for further derivatization or to explore its reactivity in synthetic pathways .

Compounds within the thiazolo[3,2-a]pyrimidine class have been reported to exhibit a range of biological activities, including:

  • Antimicrobial activity: Potential effectiveness against various bacterial strains.
  • Antitumor activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory properties: Ability to reduce inflammation markers in biological assays.

The specific biological activities of 2-methylpropyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate require further investigation to establish its pharmacological profile .

The synthesis of this compound typically involves multi-step synthetic routes. General methods may include:

  • Biginelli condensation: A three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea.
  • Alkylation reactions: Using alkyl halides to introduce the 2-methylpropyl and 2-ethyl groups.
  • Carboxylation steps: Incorporating the carboxylate moiety through appropriate reagents such as ethyl chloroacetate.

These methods can yield high purity and yield of the target compound through careful control of reaction conditions .

Given its structural characteristics and potential biological activities, this compound could have various applications:

  • Pharmaceutical development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical probes: For studying biological pathways related to inflammation and cancer.
  • Agricultural chemicals: Potential use as a pesticide or herbicide due to its biological activity .

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of compounds like 2-methylpropyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. These studies may include:

  • Binding affinity assays: To determine how well the compound binds to specific biological targets.
  • Metabolic stability assessments: Evaluating how the compound is metabolized in biological systems.
  • Toxicity studies: Assessing potential adverse effects on human health or the environment.

Such studies will help elucidate the safety and efficacy profiles necessary for further development .

Several compounds share structural features with 2-methylpropyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. Notable examples include:

Compound NameCAS NumberKey Features
Methyl 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate486993-71-9Hydroxy group instead of methoxy; potential for different biological activity .
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidineN/ABromine substituent may enhance reactivity; used in similar applications .

The uniqueness of 2-methylpropyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-[1,3]thiazolo[3,2-a]pyrimidine lies in its specific combination of substituents that may confer distinct biological properties compared to these similar compounds. Further comparative studies are needed to fully understand these differences .

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Exact Mass

402.16132849 g/mol

Monoisotopic Mass

402.16132849 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-09

Explore Compound Types